5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
説明
1.1. Structural Overview of 5-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a bicyclic pyrazolo-pyrazinone core. Key structural features include:
- A pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, synthesized via a one-pot protocol involving amide formation, pyrazine ring closure, hydrolysis, and dehydration .
- A 4-(2-fluorophenyl)piperazine moiety linked via a 3-oxopropyl chain at position 3. Piperazine derivatives are known for their role in modulating receptor binding and pharmacokinetic properties .
- A 2-[4-(propan-2-yl)phenyl] substituent at position 2, contributing to lipophilicity and steric bulk, which may enhance cellular uptake and target affinity .
1.2. Biological Relevance Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are explored for anticancer activity, particularly against lung cancer cells (e.g., A549 and H322) . Modifications at the pyrazole and pyrazinone positions influence potency and selectivity .
特性
分子式 |
C28H30FN5O2 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H30FN5O2/c1-20(2)21-7-9-22(10-8-21)24-19-26-28(36)33(17-18-34(26)30-24)12-11-27(35)32-15-13-31(14-16-32)25-6-4-3-5-23(25)29/h3-10,17-20H,11-16H2,1-2H3 |
InChIキー |
UTEIYOPATYDCSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps. One common approach includes the following steps:
- **Final Functionalization
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylpiperazine with an appropriate acylating agent to form the intermediate 3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl derivative.
Cyclization: The intermediate undergoes cyclization with a suitable pyrazole derivative under controlled conditions to form the pyrazolo[1,5-a]pyrazin-4(5H)-one core.
生物活性
The compound 5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazin derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight (MW) | 489.17 g/mol |
| Hydrogen Bond Acceptors (HBA) | 5 |
| Hydrogen Bond Donors (HBD) | 0 |
| LogP | 6.13 |
| Topological Polar Surface Area (TPSA) | 49.58 Ų |
| Rotatable Bonds (RB) | 6 |
The compound is believed to interact with various molecular targets, particularly those involved in the modulation of neurotransmitter systems and cell signaling pathways. Its activity profile suggests potential applications in treating neurological disorders and certain types of cancer.
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study indicated that compounds with similar structural motifs showed promising cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with some derivatives achieving IC50 values in the low micromolar range .
Targeted Biological Effects
Research indicates that this compound may exert its effects through the following mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival.
- Modulation of Receptor Activity : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and activity.
Case Studies
Case Study 1: Anticancer Activity
A recent study synthesized a series of pyrazolo[1,5-a]pyrazin derivatives and evaluated their anticancer properties. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The presence of the piperazine moiety was crucial for maintaining biological activity .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological applications, this compound was tested for its effects on neurotransmitter systems. The compound demonstrated potential as a selective serotonin reuptake inhibitor (SSRI), indicating its applicability in treating depression and anxiety disorders .
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, it is useful to compare it with other known inhibitors targeting similar pathways:
類似化合物との比較
Structure-Activity Relationships (SAR)
- Position 2 (Pyrazole) : Bulky aryl groups (e.g., 4-chlorophenyl, 4-isopropylphenyl) correlate with enhanced anticancer activity due to improved hydrophobic interactions with target proteins .
- Position 5 (Pyrazinone): Piperazine derivatives with fluorophenyl or trifluoromethylphenyl groups improve metabolic stability and blood-brain barrier penetration .
- Position 3 (Pyrazinone): Hydroxymethyl substituents (e.g., ) may facilitate hydrogen bonding with enzymatic active sites, critical for protease inhibition .
Mechanistic Insights
- Anticancer Mechanism : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives like 3o induce autophagy in A549 cells, while others (e.g., CDK inhibitors) block ATP-binding pockets to halt cell division .
- Antiviral Mechanism : Fluorinated derivatives inhibit nsP2 protease, a key enzyme in viral replication, via competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
